Cas no 2034400-05-8 (3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide)

3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide is a structurally optimized small molecule featuring a pyrimidine-piperidine carboxamide scaffold. Its design incorporates a fluorophenyl moiety, enhancing binding affinity and selectivity for target interactions. The compound exhibits favorable physicochemical properties, including balanced lipophilicity and metabolic stability, making it suitable for further pharmacological evaluation. The 2,6-dimethylpyrimidine group contributes to improved steric and electronic properties, while the carboxamide linker ensures structural rigidity. This molecule is of interest in medicinal chemistry for its potential as a bioactive intermediate or tool compound in drug discovery, particularly in targeting receptor or enzyme systems requiring precise modulation. Its synthetic accessibility further supports scalable development.
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide structure
2034400-05-8 structure
Product Name:3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide
CAS No:2034400-05-8
MF:C18H21FN4O2
MW:344.383347272873
CID:5335399
Update Time:2025-06-09

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
    • 3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide
    • 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide
    • Inchi: 1S/C18H21FN4O2/c1-12-10-17(21-13(2)20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24)
    • InChI Key: ZJXBECROZOZOFM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(N1CCCC(C1)OC1C=C(C)N=C(C)N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 445
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.4

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3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide Related Literature

Additional information on 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide

Introduction to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS No. 2034400-05-8)

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034400-05-8, represents a novel class of molecules with potential therapeutic applications. The structure of this compound incorporates several key functional groups, including a pyrimidine moiety and a piperidine ring, which are well-documented for their role in modulating biological pathways and interactions.

The< strong>N-(4-fluorophenyl)piperidine-1-carboxamide moiety is particularly noteworthy, as it suggests a high degree of molecular complexity and specificity. The presence of a fluorine atom at the para position of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. This feature is particularly relevant in the context of modern pharmaceutical design, where optimizing pharmacokinetic properties is often a critical factor in determining the success of a therapeutic agent.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The< strong>2,6-dimethylpyrimidin-4-yl substituent in this molecule is known to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. This interaction potential makes 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide a promising candidate for further investigation in areas such as oncology, neurology, and inflammation.

In the realm of oncology research, small molecules that can modulate key signaling pathways are highly sought after. The< strong>piperidine scaffold is frequently employed in the development of kinase inhibitors, which are essential in targeting cancers driven by aberrant signaling. The combination of a< strong>pyrimidine moiety and a< strong>piperidine ring in this compound suggests that it may exhibit inhibitory activity against certain kinases or other enzymes relevant to cancer progression.

The< strong>4-fluorophenyl group introduces an additional layer of complexity to the molecule's interactions. Fluorinated aromatic rings are known to enhance binding affinity and selectivity due to their ability to engage in both hydrophobic and dipole-dipole interactions with biological targets. This characteristic is particularly valuable in drug design, as it allows for fine-tuning of molecular interactions to achieve optimal therapeutic effects.

Epidemiological studies have shown that compounds containing fluorine atoms often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This trend has been observed across various therapeutic classes, including antiviral, antibacterial, and anticancer agents. The incorporation of a< strong>4-fluorophenyl group into 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide may thus contribute to its potential as a lead compound for further development.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing complex molecular frameworks like this one. These methodologies allow chemists to efficiently assemble intricate structures while maintaining functional group integrity.

The< strong>N-(4-fluorophenyl)piperidine-1-carboxamide moiety also presents opportunities for derivatization, enabling researchers to explore analogues with modified properties. By introducing subtle changes into the structure, such as altering substitution patterns or replacing functional groups, new compounds with enhanced or altered biological activities can be generated. This approach aligns with the principles of structure-based drug design, where modifications are guided by insights from biochemical and structural studies.

In conclusion, 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS No. 2034400-05-8) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for further exploration in drug discovery efforts aimed at addressing various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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